molecular formula C5F8 B1204224 Octafluorocyclopentene CAS No. 559-40-0

Octafluorocyclopentene

Cat. No. B1204224
CAS RN: 559-40-0
M. Wt: 212.04 g/mol
InChI Key: YBMDPYAEZDJWNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

OFCP has been utilized as a non-aromatic tetrafunctional monomer for creating soluble ladder polymers of intrinsic microporosity, demonstrating its potential for making materials with varying surface areas (Ranganathan & Anbanandam, 2015). Moreover, its ability to undergo multiple substitutions with nucleophiles derived from phenols in a stepwise manner highlights its versatility in the synthesis of semi-fluorinated linear polymers and small organic compounds (Krishnan & Parthiban, 2018).

Molecular Structure Analysis

The molecular structure of OFCP has been elucidated through microwave spectra, revealing a nonplanar carbon ring with an inversion splitting of 18.4 MHz due to inversion through the plane, indicating a large amplitude motion and vibration-rotation coupling of energy levels (Long et al., 2016).

Chemical Reactions and Properties

OFCP is capable of engaging in polysubstitution cascades with linear peptides, generating complex fluorinated polycycles without the need for catalysts or heavy metals, showcasing its reactivity and potential for creating novel molecular architectures (Mendoza et al., 2023). It also reacts with organolithium reagents and Grignard reagents, leading to disubstituted and monosubstituted perfluorocyclopentenes, respectively (Yamada et al., 2005).

Physical Properties Analysis

The study of ion chemistry in OFCP by Fourier-transform mass spectrometry provided insights into its ionization behavior, showing a total cross-section of 1.0 × 10−15 cm^2 at ∼70 eV and the production of a variety of molecular ions and fragment ions under electron impact (Jiao et al., 2005).

Chemical Properties Analysis

Research on the synthesis and reactivity of OFCP derivatives has led to the development of novel dimeric derivatives, which exhibit radical addition chemistry, forming highly sterically constrained compounds that undergo clean thermal homolytic retro processes to form monomeric radicals. These radicals have applications as free-radical initiators in the polymerization of vinylidene fluoride (Dolbier et al., 2000).

Scientific Research Applications

1. Green Chlorofluorocarbon Substitutes

  • Application Summary: OFCP is used as a substitute for chlorofluorocarbons (CFCs), which are known to deplete the ozone layer. The goal is to reduce the ozone-depleting potential and global warming potential of fluorinated substances .
  • Methods and Procedures: The study used comprehensive density functional theory and ab initio molecular dynamics calculations to explore the relative electrophilic and nucleophilic reactivity and thermostability of c-C5F chemicals .
  • Results: The environmental friendliness of OFCP was confirmed. Its thermal stability at 600 K temperature was concluded due to its flexible carbon skeletons .

2. Soluble Ladder Polymers

  • Application Summary: OFCP has been demonstrated as a non-aromatic tetrafunctional monomer suitable for making soluble ladder polymers of intrinsic microporosity .
  • Methods and Procedures: Ladder polymers with a varying surface area were prepared by reacting one mole of OFCP with 2 moles of bisphenols of the same or different types .
  • Results: The surface area formed is comparable to that of microporous polymers derived from polyimides .

3. Partially Fluorinated Polybenzoxazine Resins

  • Application Summary: OFCP is used as a versatile building block in the synthesis of partially fluorinated polybenzoxazine resins .

4. Cleaning Agents

  • Application Summary: OFCP has been revealed as a novel and promising cleaning agent .

5. Semiconductor Applications

  • Application Summary: Octofluorocyclopentene C5F8 (99.99%) VLSI Grade is used in semiconductor applications .

6. Synthesis of Semi-Fluorinated Functional Organic Compounds and Polymers

  • Application Summary: A stepwise, multiple substitution process in OFCP leads to the synthesis of semi-fluorinated functional organic compounds and polymers .

7. Cleaning Agents

  • Application Summary: OFCP has been revealed as a novel and promising cleaning agent .

8. Semiconductor Applications

  • Application Summary: Octofluorocyclopentene C5F8 (99.99%) VLSI Grade is used in semiconductor applications .

9. Synthesis of Semi-Fluorinated Functional Organic Compounds and Polymers

  • Application Summary: A stepwise, multiple substitution process in OFCP leads to the synthesis of semi-fluorinated functional organic compounds and polymers .

properties

IUPAC Name

1,2,3,3,4,4,5,5-octafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMDPYAEZDJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073193
Record name Octafluorocyclopentene
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Octafluorocyclopentene

CAS RN

559-40-0
Record name Perfluorocyclopentene
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Record name Octafluorocyclopentene
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Record name Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro-
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Record name Octafluorocyclopentene
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Record name Perfluorocyclopentene
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Record name OCTAFLUOROCYCLOPENTENE
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Citations

For This Compound
804
Citations
M Shiotani, P Persson, S Lunell, A Lund… - The Journal of …, 2006 - ACS Publications
Isotropic and anisotropic ESR spectra were observed for the radical anions of hexafluorocyclobutene (c-C 4 F 6 - ), octafluorocyclopentene (c-C 5 F 8 - ) and perfluoro-2-butene (CF 3 …
Number of citations: 19 pubs.acs.org
S Yamada, T Konno, T Ishihara, H Yamanaka - Journal of fluorine chemistry, 2005 - Elsevier
The treatment of octafluorocyclopentene with organolithium reagents gave the corresponding symmetrical disubstituted perfluorocyclopentenes in good to high yields. The reaction with …
Number of citations: 36 www.sciencedirect.com
BE Long, EA Arsenault, DA Obenchain… - The Journal of …, 2016 - ACS Publications
The rotational spectra of octafluorocyclopentene (C 5 F 8 ) has been measured for the first time using pulsed jet Fourier transform microwave spectroscopy in a frequency range of 6 to …
Number of citations: 2 pubs.acs.org
Z Wu, Y Ji, H Li, F Bi, R Yanqin, R Gao, C Liu, L Li… - Chemical Physics …, 2021 - Elsevier
3,3,4,4,5,5-hexafluorocyclopentene (6FE), 1,3,3,4,4,5,5-heptafluorocyclopentene (7FE) and octafluorocyclopentene (8FE) are considered as new generation of potential …
Number of citations: 2 www.sciencedirect.com
TJ Wallington, MD Hurley - Chemical Physics Letters, 2011 - Elsevier
… and octafluorocyclopentene are 42 and 28. … the loss of octafluorocyclopentene plotted versus loss of C 2 H 2 . As with hexafluorocyclobutene, the loss of octafluorocyclopentene in these …
Number of citations: 20 www.sciencedirect.com
R Krishnan, A Parthiban - European Polymer Journal, 2018 - Elsevier
Octafluorocyclopentene (OFCP) undergoes multiple substitutions with nucleophiles derived from phenols in a stepwise manner. The vinylic fluorine atoms at 1 and 5-positions …
Number of citations: 6 www.sciencedirect.com
CQ Jiao, CA DeJoseph… - Journal of Physics D …, 2005 - iopscience.iop.org
The ion chemistry in octafluorocyclopentene (cC 5 F 8) is examined by Fourier-transform mass spectrometry under single-collision conditions in the 10− 7 Torr pressure range. Absolute …
Number of citations: 6 iopscience.iop.org
J Wu, Y Xi, GT McCandless, Y Xie, R Menon… - …, 2015 - ACS Publications
Two new fluorinated diamine-based benzoxazines using octafluorocyclopentene (OFCP) as a building block have been developed. Monomers were synthesized via two distinct …
Number of citations: 98 pubs.acs.org
RJ Heitzman, CR Patrick, R Stephens… - Journal of the Chemical …, 1963 - pubs.rsc.org
… absence of chlorine migration in the latter fluorination was established by dechlorination with zinc dust of 1, 2-dichloro-octafluorocyclopentane (IV) to the known octafluorocyclopentene (…
Number of citations: 10 pubs.rsc.org
C Zhang, F Qing, H Quan, A Sekiya - Journal of Fluorine Chemistry, 2016 - Elsevier
1,2,2,3,3,4-Heptafluorocyclopentane is a new generation of green solvent. It was synthesized by the liquid-phase fluorination reactions from hexachlorocyclopentadiene to 1-…
Number of citations: 10 www.sciencedirect.com

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